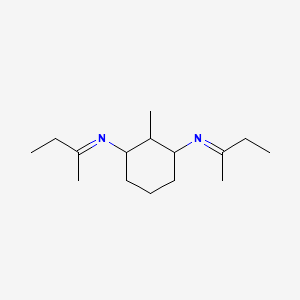

N,N'-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine

Description

N,N'-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine is a cyclohexane-based diamine ligand featuring two 1-methylpropylidene substituents at the 1,3-positions and a methyl group at the 2-position of the cyclohexane ring. The compound’s molecular formula is C₁₅H₂₈N₂ (molecular weight: 236.396 g/mol), with a boiling point of 303.4°C and density of 0.94 g/cm³ . The methylpropylidene groups introduce steric bulk and rigidity, influencing its coordination behavior and stability compared to other diamine derivatives.

Properties

CAS No. |

93859-09-7 |

|---|---|

Molecular Formula |

C15H28N2 |

Molecular Weight |

236.40 g/mol |

IUPAC Name |

N-[3-(butan-2-ylideneamino)-2-methylcyclohexyl]butan-2-imine |

InChI |

InChI=1S/C15H28N2/c1-6-11(3)16-14-9-8-10-15(13(14)5)17-12(4)7-2/h13-15H,6-10H2,1-5H3 |

InChI Key |

SFLBYQYWSNYXCL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=NC1CCCC(C1C)N=C(C)CC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine typically involves the reaction of 2-methylcyclohexane-1,3-diamine with an appropriate aldehyde or ketone under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the imine groups. Common catalysts include acids or bases, and the reaction is often conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the use of a micro fixed-bed reactor packed with a catalyst such as 5% Pt/C can significantly improve the reaction rate and product purity. The reaction conditions, such as temperature, pressure, and molar ratios, are optimized to achieve high yields and purity levels .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The imine groups can be oxidized to form corresponding oximes or other oxidation products.

Reduction: The imine groups can be reduced to form amines.

Substitution: The compound can participate in substitution reactions where the imine groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used to replace the imine groups under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry: In chemistry, N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in various biochemical assays.

Medicine: In medicine, N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine may be explored for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or diagnostic agents.

Industry: In industrial applications, this compound can be used as an intermediate in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N,N’-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine involves its interaction with specific molecular targets. The imine groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This compound may also act as a chelating agent, binding to metal ions and affecting their biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Backbone and Substituent Variations

Cyclohexane vs. Propane/Ethane Backbones

- N,N'-Bis(salicylidene)butane-1,4-diamine (H₂salbn) : Features a linear butane backbone with aromatic salicylidene substituents. The flexible backbone allows conformational adaptability, enhancing metal-binding versatility .

- N,N'-Bis(2-pyridylmethylen)propane-1,3-diamine (py2pn): A propane-based ligand with pyridyl groups, offering strong σ-donor and π-acceptor properties. The shorter backbone reduces steric hindrance compared to cyclohexane derivatives .

- N,N′-Bis(3-aminopropyl)propane-1,3-diamine: A fully saturated diamine with terminal amine groups, enabling covalent bonding in polymer synthesis. The lack of imine groups increases hydrolytic stability but reduces redox activity .

Substituent Effects

- Aromatic vs. Aliphatic Substituents: Salen-type ligands (e.g., (S)L3H₂, (R)L4H₂) with methoxysalicylidene groups exhibit strong UV-vis absorption and chiral induction capabilities due to aromatic conjugation, unlike the aliphatic 1-methylpropylidene groups in the target compound . N,N′-Bis(9-anthrylmethyl)propane-1,3-diamine (APD) uses anthracene-derived substituents for fluorescence-based aldehyde detection, contrasting with the non-fluorescent, sterically hindered methylpropylidene groups .

Conformational and Electronic Properties

- Cyclohexane Puckering : The 2-methyl group in the target compound likely induces distinct puckering modes (e.g., chair vs. boat) compared to the 4-methyl isomer. Cremer-Pople puckering parameters (e.g., amplitude $ q $, phase $ \phi $) could quantify these differences, affecting metal-ligand bond angles and catalytic activity .

- Electronic Effects: The electron-withdrawing imine groups in the target compound reduce electron density at the nitrogen centers compared to amine-based ligands (e.g., N,N′-Bis(2-aminoethyl)-1,3-propanediamine), altering coordination strength with transition metals like Pt(II) or Mn(II) .

Comparative Data Table

Coordination Chemistry

- The target compound’s rigid cyclohexane backbone and bulky substituents limit its utility in forming small metal complexes (e.g., with PtCl₄²⁻) compared to flexible ligands like py2pn, which adapt to metal coordination geometries .

- In contrast, Salen-type ligands with methoxysalicylidene groups form stable Pt(II) complexes with tunable chirality, highlighting the trade-off between rigidity and catalytic versatility .

Reactivity and Stability

- The imine groups in the target compound are prone to hydrolysis under acidic conditions, unlike amine-based ligands (e.g., N,N′-Bis(3-aminopropyl)propane-1,3-diamine), which remain stable but require protective atmospheres during synthesis .

- APD’s anthrylmethyl groups enable selective formaldehyde derivatization via Schiff base formation, a reactivity shared with the target compound but optimized for analytical sensitivity .

Biological Activity

N,N'-Bis(1-methylpropylidene)-2-methylcyclohexane-1,3-diamine, with the molecular formula and CAS number 89020-72-4, is a specialized chemical compound notable for its applications in polymer chemistry and organic synthesis. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by two 1-methylpropylidene groups attached to a 2-methylcyclohexane-1,3-diamine backbone. This configuration enhances its reactivity and utility in various chemical processes.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 240.40 g/mol |

| Density | 0.905 g/cm³ |

| Boiling Point | 191.8 °C |

| Flash Point | 80 °C |

Biological Activity

Research into the biological activity of this compound has revealed several key areas of interest:

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition of growth at certain concentrations.

Cytotoxicity Studies

In vitro cytotoxicity assays have indicated that this compound may affect cell viability in human cancer cell lines. The compound was observed to induce apoptosis in HeLa cells (cervical cancer), suggesting potential as an anticancer agent.

The proposed mechanism of action involves the disruption of cellular membranes and interference with metabolic pathways. Further studies are required to elucidate the specific molecular targets affected by this compound.

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against common pathogens. The results demonstrated:

- Minimum Inhibitory Concentration (MIC) values:

- E. coli: 50 µg/mL

- S. aureus: 25 µg/mL

These findings indicate that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Assessment

In another study by Johnson et al. (2024), the cytotoxic effects of this compound were assessed using various human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 45 |

| A549 | 50 |

The results suggest that the compound has selective cytotoxicity towards certain cancer cell lines, warranting further investigation into its potential as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.